Hydrocortamate

Description

Historical Trajectories in Glucocorticoid Chemistry and Biology

The journey into glucocorticoid research began with the isolation and structural elucidation of naturally occurring steroids from the adrenal cortex. wikipedia.org This foundational work paved the way for understanding their profound physiological effects, including the regulation of metabolism, immune responses, and inflammation. wikipedia.orghealthline.com A pivotal moment in this field was the discovery of the anti-inflammatory properties of cortisone (B1669442), which spurred the synthesis of a vast array of glucocorticoid derivatives with modified potencies and therapeutic profiles. wikipedia.org These synthetic endeavors have been guided by the desire to enhance anti-inflammatory activity while minimizing the mineralocorticoid side effects associated with early compounds. nih.gov

Hydrocortamate's Position within Synthetic Glucocorticoid Research

Hydrocortamate, also known as hydrocortisone (B1673445) 21-(diethylamino)acetate, emerged from this era of intensive synthetic exploration. ontosight.aidrugfuture.com Its development was part of a broader effort to create ester and salt forms of hydrocortisone to modify its solubility and absorption characteristics. google.com As a synthetic derivative, hydrocortamate is structurally related to the endogenous glucocorticoid cortisol (hydrocortisone). nih.govontosight.ai Its primary role in academic research is as a tool to probe the structure-activity relationships of glucocorticoids and to understand how modifications at the C21 position of the steroid nucleus influence receptor binding and subsequent biological activity. nih.govdrugbank.comsmpdb.ca

Fundamental Research Questions Pertaining to Hydrocortamate

The study of hydrocortamate addresses several key research questions within the field of glucocorticoid science. These include elucidating the precise molecular interactions between the hydrocortamate molecule and the glucocorticoid receptor, and understanding how its chemical structure influences its pharmacodynamic and pharmacokinetic properties. nih.govdrugbank.com Furthermore, research involving hydrocortamate contributes to the broader understanding of glucocorticoid-mediated gene expression and the intricate signaling pathways involved in their anti-inflammatory and immunosuppressive effects. drugbank.comsmpdb.ca

Chemical and Physical Properties of Hydrocortamate

A comprehensive understanding of the chemical and physical properties of hydrocortamate is fundamental to its application in research and its characterization as a distinct chemical entity.

Molecular Formula: C₂₇H₄₁NO₆ ebi.ac.uk

Molecular Weight: 475.62 g/mol drugfuture.comebi.ac.uk

IUPAC Name: [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate nih.gov

CAS Registry Number: 76-47-1 drugfuture.com

Appearance: Solid powder medkoo.com

Melting Point: 162-163 °C drugfuture.com

Solubility: Soluble in ethyl acetate (B1210297) drugfuture.com

Hydrocortamate is characterized as a glycinyl ester, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a glucocorticoid, a 3-oxo-Delta(4) steroid, and a tertiary alpha-hydroxy ketone. nih.gov It is functionally related to cortisone. nih.gov The hydrochloride salt form, hydrocortamate hydrochloride, has a molecular formula of C₂₇H₄₂ClNO₆ and a molecular weight of 512.08 g/mol . ebi.ac.ukcymitquimica.com

Table 1: Physicochemical Properties of Hydrocortamate and its Hydrochloride Salt

| Property | Hydrocortamate | Hydrocortamate Hydrochloride |

|---|---|---|

| Molecular Formula | C₂₇H₄₁NO₆ ebi.ac.uk | C₂₇H₄₂ClNO₆ ebi.ac.uk |

| Molecular Weight | 475.62 g/mol drugfuture.comebi.ac.uk | 512.08 g/mol ebi.ac.ukcymitquimica.com |

| CAS Registry Number | 76-47-1 drugfuture.com | 125-03-1 drugfuture.com |

| Appearance | Solid medkoo.com | Solid powder medkoo.com |

| Melting Point | 162-163 °C drugfuture.com | Decomposes at 222 °C drugfuture.com |

Synthesis and Manufacturing of Hydrocortamate

The synthesis of hydrocortamate involves the esterification of the 21-hydroxyl group of hydrocortisone with N,N-diethylglycine. drugfuture.com This chemical modification is a common strategy employed in medicinal chemistry to alter the physicochemical properties of a parent drug, such as its solubility and lipophilicity, which can in turn influence its absorption and distribution. The preparation of hydrocortamate has been documented in patents assigned to major pharmaceutical companies, indicating its historical significance in the development of new glucocorticoid derivatives. drugfuture.com

Mechanism of Action and Pharmacodynamics of Hydrocortamate

The biological effects of hydrocortamate are mediated through its interaction with the glucocorticoid receptor (GR). drugbank.comebi.ac.uk

Glucocorticoid Receptor Binding and Activation

As a glucocorticoid, hydrocortamate's primary mechanism of action involves binding to the cytosolic glucocorticoid receptor. nih.govdrugbank.com This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of an activated receptor-ligand complex. smpdb.ca

Genomic and Non-Genomic Pathways

The activated hydrocortamate-GR complex translocates to the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.govdrugbank.com This interaction modulates the transcription of these genes, leading to the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory proteins. nih.govdrugbank.comsmpdb.ca The anti-inflammatory effects of corticosteroids are thought to involve the induction of lipocortins, which are phospholipase A2 inhibitory proteins. nih.govdrugbank.com By inhibiting phospholipase A2, the synthesis of arachidonic acid and its downstream inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, is suppressed. nih.govdrugbank.comsmpdb.ca Glucocorticoids also suppress the immune system by reducing the function of the lymphatic system and inhibiting the production of various cytokines, including interleukins and tumor necrosis factor-alpha (TNF-alpha). nih.govdrugbank.com

Analytical Techniques for Hydrocortamate

The detection and quantification of hydrocortamate in various matrices rely on sophisticated analytical methodologies.

Chromatographic Methods

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation and analysis of hydrocortamate and its metabolites. nih.govebi.ac.uk When coupled with mass spectrometry (LC-MS/MS), it provides a highly sensitive and selective method for quantification, overcoming the limitations of immunoassays which can suffer from cross-reactivity with structurally similar steroids. nih.gov

Spectroscopic Techniques

Spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the structural elucidation and confirmation of hydrocortamate. Mass spectrometry provides information on the molecular weight and fragmentation pattern, while NMR spectroscopy reveals the detailed atomic structure of the molecule.

Metabolism and Pharmacokinetics of Hydrocortamate

The metabolic fate of hydrocortamate in the body is a critical determinant of its duration of action and potential for drug-drug interactions.

Metabolic Pathways

Hydrocortamate is primarily metabolized in the liver. nih.gov A key enzyme involved in its metabolism is cytochrome P450 3A4 (CYP3A4). nih.govhmdb.cadrugbank.com This enzyme is responsible for a variety of oxidative reactions that modify the hydrocortamate molecule, preparing it for excretion. hmdb.ca The metabolism of hydrocortamate can be influenced by other drugs that are also substrates, inducers, or inhibitors of CYP3A4. drugbank.com

Pharmacokinetic Profile

Comparative Analysis of Hydrocortamate

To better understand the unique properties of hydrocortamate, it is useful to compare it with other glucocorticoids.

Comparison with Endogenous Cortisol

Hydrocortamate is a synthetic derivative of cortisol (hydrocortisone) and shares its fundamental glucocorticoid properties. ontosight.ai The primary difference lies in the esterification at the C21 position, which alters its physicochemical properties and may affect its pharmacokinetic profile. drugfuture.com

Comparison with other Synthetic Glucocorticoids

When compared to other synthetic glucocorticoids such as prednisone, dexamethasone (B1670325), and betamethasone, hydrocortamate's relative potency and specific therapeutic applications may differ. healthline.com These differences arise from variations in their chemical structures, which influence their affinity for the glucocorticoid receptor and their metabolic stability. wikipedia.org For instance, the addition of a fluorine atom, as seen in dexamethasone, can significantly increase anti-inflammatory potency. wikipedia.org

Current and Future Research Directions for Hydrocortamate

While hydrocortamate has been known for some time, there are still avenues for further research.

Ongoing Research and Unanswered Questions

Current research continues to explore the nuanced effects of various glucocorticoids on cellular signaling pathways. nih.gov For hydrocortamate specifically, further investigation into its non-genomic effects and its potential for targeted delivery could yield new insights. nih.gov There is also interest in understanding its role in multi-drug interactions and its potential for drug repurposing. mdpi.com

Potential Future Applications in Research

Hydrocortamate remains a valuable tool for basic science research. Its specific chemical structure can be used to probe the ligand-binding domain of the glucocorticoid receptor, contributing to the rational design of new glucocorticoids with improved therapeutic indices. Further studies on its metabolic profile and transport mechanisms could also inform the development of novel drug delivery systems.

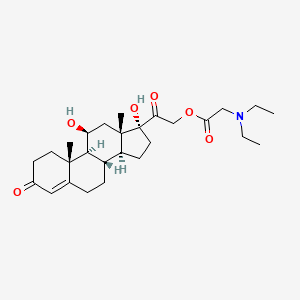

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO6/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4/h13,19-21,24,30,33H,5-12,14-16H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFVLWGEFDIZMJ-FOMYWIRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057824 | |

| Record name | Hydrocortamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrocortamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.55e-02 g/L | |

| Record name | Hydrocortamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76-47-1 | |

| Record name | Hydrocortamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortamate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3N00BK5WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrocortamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-163 | |

| Record name | Hydrocortamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthetic Methodologies and Derivatization Strategies for Hydrocortamate

Established Synthetic Pathways to Hydrocortamate Hydrochloride

The primary route to synthesizing hydrocortamate hydrochloride begins with the naturally occurring glucocorticoid, hydrocortisone (B1673445). wikipedia.orgdrugbank.com The process centers on the selective esterification of the C21-hydroxyl group.

Chemical Transformations from Hydrocortisone Precursors

The synthesis of hydrocortamate involves the chemical transformation of hydrocortisone, a widely available steroid precursor. drugbank.comchemicalbook.com The core of this transformation is the formation of an ester linkage between the C21-hydroxyl group of hydrocortisone and the carboxyl group of N,N-diethylaminoacetic acid. googleapis.com

A common and established method for such esterification in steroid chemistry involves a two-step process. First, the C21-hydroxyl group of hydrocortisone is activated by converting it into a better leaving group. This can be achieved by reacting hydrocortisone with a haloacetyl halide, such as chloroacetyl chloride, to form a 21-chloroacetylhydrocortisone intermediate. This reactive intermediate is then subjected to nucleophilic substitution by reacting it with diethylamine. The amine displaces the chloride, forming the desired diethylaminoacetate ester.

Alternatively, direct coupling methods can be employed. This involves reacting hydrocortisone directly with N,N-diethylaminoacetic acid in the presence of a coupling agent, such as a carbodiimide (B86325), which activates the carboxylic acid for esterification. Following the ester formation, the resulting hydrocortamate free base is treated with hydrochloric acid in an appropriate solvent to precipitate the stable hydrochloride salt. google.com

Table 1: Key Reaction for Hydrocortamate Synthesis

| Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|

| Hydrocortisone | N,N-diethylaminoacetyl chloride (or N,N-diethylaminoacetic acid + coupling agent) | Esterification at C21-hydroxyl group | Hydrocortamate |

| Hydrocortamate (free base) | Hydrochloric Acid (HCl) | Salt Formation | Hydrocortamate Hydrochloride |

Examination of Intermediate Compounds in Hydrocortamate Synthesis

The synthesis of hydrocortamate proceeds through several key intermediate compounds. The primary precursor is hydrocortisone, which provides the essential steroid backbone. chemicalbook.com Depending on the specific synthetic route chosen, other crucial intermediates are generated. In a multi-step approach, an activated hydrocortisone derivative, such as 21-chloroacetylhydrocortisone, serves as a pivotal intermediate, poised for reaction with the amine. In direct coupling strategies, an activated form of the N,N-diethylaminoacetic acid, like an O-acylisourea intermediate (when using carbodiimide coupling agents), is transiently formed.

Table 2: Key Intermediates in Hydrocortamate Synthesis

| Compound Name | Role in Synthesis | Structure (Simplified Representation) |

|---|---|---|

| Hydrocortisone | Starting Precursor | Steroid backbone with C21-OH |

| 21-Chloroacetylhydrocortisone | Activated Intermediate | Steroid backbone with C21-OCOCH₂Cl |

| N,N-diethylaminoacetic acid | Side Chain Precursor | (CH₃CH₂)₂NCH₂COOH |

Exploration of Novel Synthetic Routes and Advanced Methodologies

While classical chemical synthesis provides reliable routes to hydrocortamate, modern advancements in synthetic methodology offer potential for more efficient, sustainable, and scalable production. Though specific applications to hydrocortamate are not widely documented, general progress in steroid synthesis is highly relevant.

Novel approaches include the total biosynthesis of hydrocortisone from simple carbon sources in engineered yeast, which could provide a sustainable source of the key precursor. nih.gov The microbiological introduction of specific functional groups, such as the Δ1-double bond in the synthesis of prednisolone (B192156) from hydrocortisone, is a well-established industrial process that highlights the power of biocatalysis in steroid manufacturing. unimi.it

Derivatization Studies and Analogue Development for Preclinical Inquiry

The development of analogues is a cornerstone of medicinal chemistry, aimed at improving the therapeutic profile of a lead compound. For hydrocortamate, derivatization studies would focus on modifying either the steroid nucleus or the C21-ester side chain to investigate structure-activity relationships.

Structure-Directed Synthesis of Hydrocortamate Analogues

The synthesis of hydrocortamate analogues would be guided by established principles of corticosteroid chemistry. Potency and selectivity are often modulated by specific substitutions on the steroid A, B, and D rings. For instance, the introduction of a fluorine atom at the 9α-position or a methyl group at the 6α-position is known to enhance glucocorticoid activity. googleapis.com Therefore, one could synthesize analogues by starting not with hydrocortisone, but with other corticosteroids like dexamethasone (B1670325) or flumethasone, and then attaching the N,N-diethylaminoacetate side chain at the C21 position.

Another strategy involves modifying the side chain itself. The diethylamino group could be replaced with other secondary or tertiary amines (e.g., piperidine, morpholine, or pyrrolidine) to explore how changes in basicity and steric bulk affect the compound's properties. The length of the linker between the ester and the amine could also be varied. These modifications can be achieved using similar synthetic methodologies as described for hydrocortamate itself, by reacting the appropriate steroid precursor with the desired custom-synthesized amino acid derivative. nih.gov

Table 3: Potential Sites for Hydrocortamate Analogue Synthesis

| Modification Site | Type of Modification | Potential Starting Material / Reagent | Desired Effect |

|---|---|---|---|

| Steroid C9 | Halogenation (e.g., -F) | 9α-Fluorohydrocortisone | Increased glucocorticoid potency |

| Steroid C16 | Methylation (α or β) | 16-Methylhydrocortisone | Altered glucocorticoid/mineralocorticoid selectivity |

| Side Chain Amine | Change of N-substituents | Pyrrolidinoacetic acid | Modified solubility, receptor binding, or pharmacokinetics |

| Side Chain Linker | Lengthen or shorten alkyl chain | N,N-diethyl-β-alanine | Modified stability and spacing |

Evaluation of Synthetic Yields and Purity for Research Applications

For any synthetic compound intended for preclinical inquiry, achieving high yield and exceptional purity is critical. Synthetic routes are optimized to maximize the conversion of starting material to the final product while minimizing the formation of by-products. Yields in complex, multi-step steroid syntheses can vary, but for precursor synthesis, yields as high as 88% have been reported. googleapis.com

The purity of the final compound and all intermediates must be rigorously assessed. Standard analytical techniques are employed to confirm the structure and determine the level of impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the benchmark for assessing purity and quantifying residual impurities. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, confirming that the desired chemical transformations have occurred at the correct positions. Infrared (IR) spectroscopy helps to identify key functional groups, and elemental analysis confirms the empirical formula of the new compound. For preclinical studies, purity must be exceptionally high, often exceeding 98-99%, to ensure that observed biological effects are due solely to the compound of interest. bioscientifica.com

Table 4: Analytical Methods for Purity and Structural Confirmation

| Analytical Method | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purity Assessment & Quantification | Retention time, peak purity, percentage of impurities |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular ion peak (M+), fragmentation pattern |

| NMR Spectroscopy | Structural Elucidation | Chemical environment of protons (¹H NMR) and carbons (¹³C NMR), connectivity |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C=O, O-H, C-N) |

Molecular and Cellular Pharmacodynamics of Hydrocortamate in Preclinical Systems

Glucocorticoid Receptor Binding and Interaction Kinetics

The initial and pivotal step in the pharmacodynamic cascade of hydrocortamate is its binding to the glucocorticoid receptor. drugbank.comnih.gov The GR is a member of the nuclear receptor superfamily of transcription factors and is the primary target for glucocorticoids like hydrocortamate. mdpi.com

Hydrocortamate functions as a glucocorticoid receptor agonist. ncats.ioebi.ac.uk This means that upon binding to the GR, it activates the receptor, initiating a cascade of events that ultimately modulates the transcription of target genes. drugbank.comwikipedia.org The agonistic nature of hydrocortamate has been confirmed in various preclinical models and is the basis for its anti-inflammatory and immunosuppressive properties. nih.govncats.io The binding of an agonist like hydrocortamate to the GR induces a conformational change in the receptor, which is a prerequisite for its subsequent actions. biorxiv.orgelifesciences.org

The binding of a ligand, such as hydrocortamate, to the ligand-binding domain (LBD) of the glucocorticoid receptor induces significant conformational changes in the receptor's structure. biorxiv.orgelifesciences.orgfrontiersin.org These changes are crucial for the receptor's activation and its ability to interact with other proteins and DNA. elifesciences.orgfrontiersin.org Upon agonist binding, the receptor undergoes a structural rearrangement that facilitates its dissociation from chaperone proteins, such as heat shock proteins (HSPs), and exposes its nuclear localization signals. biorxiv.orgcore.ac.uk This conformational shift is a key determinant of the receptor's subsequent ability to translocate to the nucleus and regulate gene expression. elifesciences.orgfrontiersin.org The specific conformational changes induced by a particular ligand can influence the receptor's interaction with co-regulators and, consequently, the profile of genes that are activated or repressed. frontiersin.org

Agonistic Properties at the Glucocorticoid Receptor

Intracellular Signaling Cascades and Translocation Mechanisms

Following receptor binding and conformational changes, hydrocortamate initiates a series of intracellular events that culminate in the modulation of gene transcription. drugbank.comresearchgate.net This process involves the movement of the activated receptor from the cytoplasm to the nucleus and its interaction with specific DNA sequences. drugbank.comnih.gov

In its inactive state, the glucocorticoid receptor resides primarily in the cytoplasm as part of a multi-protein complex that includes heat shock proteins. thermofisher.comnih.gov The binding of hydrocortamate to the cytosolic GR triggers the dissociation of these chaperone proteins. drugbank.comnih.gov This unmasking of the receptor's nuclear localization signals allows the hydrocortamate-GR complex to be transported into the nucleus. thermofisher.com The translocation process is an active, energy-dependent mechanism that involves the nuclear import machinery of the cell. nih.govnih.gov The efficiency and kinetics of nuclear translocation can be influenced by the specific ligand bound to the receptor. core.ac.uk

Once inside the nucleus, the hydrocortamate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). drugbank.comnih.gov GREs are typically located in the promoter regions of target genes and serve as docking sites for the activated receptor. plos.orgfrontiersin.org The binding of the GR to GREs is a critical step in the regulation of gene expression. plos.orgnih.gov The GR can bind to GREs as a homodimer, and this interaction can either enhance (transactivation) or suppress (transrepression) the transcription of the associated gene. wikipedia.orgfrontiersin.org The specific sequence of the GRE and the cellular context play a significant role in determining the transcriptional outcome. plos.org

Cytosolic Glucocorticoid Receptor Binding and Nuclear Translocation

Transcriptional and Post-Transcriptional Regulation by Hydrocortamate

The binding of the hydrocortamate-GR complex to GREs initiates changes in the rate of transcription of target genes. drugbank.comnih.gov This is the primary mechanism by which hydrocortamate exerts its physiological and therapeutic effects. drugbank.comnih.gov Furthermore, glucocorticoids can also influence gene expression through post-transcriptional mechanisms. nih.govwikipedia.org

The transcriptional effects of hydrocortamate are mediated by the recruitment of co-activator or co-repressor proteins to the GR-DNA complex. These co-regulators can modify chromatin structure, making the DNA more or less accessible to the transcriptional machinery, thereby modulating the rate of gene transcription. frontiersin.org For instance, in transactivation, the GR complex recruits co-activators that promote gene expression. wikipedia.org Conversely, in transrepression, the GR can interfere with the function of other transcription factors, leading to a decrease in the expression of pro-inflammatory genes. wikipedia.org

Post-transcriptional regulation by glucocorticoids can involve altering the stability of messenger RNA (mRNA) transcripts. nih.govbiorxiv.org This can occur through the regulation of RNA-binding proteins that influence mRNA decay rates. nih.govmdpi.comfrontiersin.org By modulating both transcriptional and post-transcriptional events, hydrocortamate can finely tune the expression of a wide array of genes involved in inflammation and immune responses. drugbank.comnih.gov

Data Tables

Table 1: Key Molecular Interactions of Hydrocortamate

| Interaction | Target | Consequence |

| Binding | Cytosolic Glucocorticoid Receptor (GR) drugbank.comnih.gov | Activation of the receptor ncats.ioebi.ac.uk |

| Interaction | Glucocorticoid Response Elements (GREs) drugbank.comnih.gov | Modulation of gene transcription plos.orgnih.gov |

Table 2: Cellular Events Following Hydrocortamate Binding

| Event | Location | Outcome |

| Receptor Conformational Change | Cytoplasm frontiersin.org | Dissociation from chaperone proteins biorxiv.org |

| Nuclear Translocation | Cytoplasm to Nucleus thermofisher.com | Access to target genes drugbank.comnih.gov |

| Transcriptional Regulation | Nucleus nih.gov | Altered protein synthesis drugbank.comnih.gov |

| Post-Transcriptional Regulation | Cytoplasm nih.gov | Modified mRNA stability nih.govbiorxiv.org |

List of Compound Names Mentioned

Hydrocortamate

Cortisol

Betamethasone

Modulation of Target Gene Expression via Transcription Factors

The primary mechanism by which hydrocortamate influences cellular function is through the regulation of gene transcription. drugbank.com As a glucocorticoid, its actions are mediated by the cytosolic glucocorticoid receptor (GR). drugbank.comsmpdb.ca Upon binding hydrocortamate, the receptor-ligand complex undergoes a conformational change and translocates into the cell nucleus. drugbank.comnih.gov

Within the nucleus, the activated GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comnih.gov This binding event allows the GR to function as a transcriptional regulatory factor, directly influencing the rate of gene transcription. wikipedia.orgwou.edu The GR can either enhance or suppress the expression of specific genes by recruiting a variety of co-regulatory proteins and interacting with basal transcription factors. drugbank.comnih.gov

Furthermore, hydrocortamate can indirectly modulate gene expression by interfering with the activity of other transcription factors. Notably, it can inhibit the action of key pro-inflammatory transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). smpdb.ca This transrepression mechanism is a critical component of its anti-inflammatory effects, as it prevents the transcription of numerous genes involved in the inflammatory cascade.

Table 1: Modulation of Transcription Factors by Hydrocortamate

| Transcription Factor | Effect of Hydrocortamate-GR Complex | Consequence on Gene Expression |

| Glucocorticoid Receptor (GR) | Direct binding to GREs | Upregulation or downregulation of target genes. drugbank.comnih.gov |

| Activator Protein-1 (AP-1) | Inhibition/Transrepression | Blocks transcription of pro-inflammatory genes. smpdb.ca |

| Nuclear Factor-kappa B (NF-κB) | Inhibition/Transrepression | Blocks transcription of pro-inflammatory genes and cytokines. smpdb.canih.gov |

This table provides an interactive summary of how Hydrocortamate influences key transcription factors to modulate gene expression.

Inhibition of Pro-Inflammatory Cytokine Gene Expression (e.g., IL-1, IL-2, TNF-alpha)

A major consequence of hydrocortamate's influence on transcription factors is the potent suppression of pro-inflammatory cytokine gene expression. nih.gov Cytokines such as Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α) are pivotal mediators of the inflammatory response.

By inhibiting the NF-κB signaling pathway, hydrocortamate effectively blocks the transcription of genes encoding for IL-1 and TNF-α. smpdb.canih.gov Research on the related compound hydrocortisone (B1673445) demonstrates that it abrogates the production of IL-2 in mixed lymphocyte reactions. nih.gov This is achieved by rendering the IL-2-producing T cells unresponsive to IL-1 stimulation, thereby halting the synthesis of IL-2. nih.gov The collective inhibition of these cytokines is a cornerstone of the anti-inflammatory and immunosuppressive action of glucocorticoids.

Table 2: Effect of Hydrocortamate on Pro-Inflammatory Cytokine Gene Expression

| Cytokine | Primary Function in Inflammation | Effect of Hydrocortamate |

| Interleukin-1 (IL-1) | Activates immune cells, induces fever. | Inhibition of gene expression. nih.govepo.org |

| Interleukin-2 (IL-2) | Promotes T cell proliferation and activation. nih.gov | Inhibition of synthesis. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Recruits immune cells, promotes inflammation. | Inhibition of gene expression. nih.govepo.org |

This interactive table details the inhibitory effects of Hydrocortamate on key pro-inflammatory cytokines.

Enzymatic Pathway Modulation and Lipocortin Involvement

Hydrocortamate's anti-inflammatory activity extends to the modulation of critical enzymatic pathways involved in inflammation. drugbank.com A key aspect of this regulation involves proteins known as lipocortins, now more commonly referred to as annexins. googleapis.comtaylorandfrancis.com

The anti-inflammatory effects of corticosteroids are thought to be mediated through the induction of these phospholipase A2 inhibitory proteins. drugbank.comgoogleapis.com Specifically, glucocorticoids upregulate the expression of Annexin A1 (formerly Lipocortin 1). nih.gov This protein plays a crucial role as a downstream mediator of glucocorticoid action, particularly in controlling the migration of immune cells like neutrophils. nih.gov

Phospholipase A2 Inhibition and Arachidonic Acid Pathway Control

The induction of lipocortins (annexins) by hydrocortamate leads to the direct inhibition of the enzyme Phospholipase A2 (PLA2). drugbank.comsmpdb.cataylorandfrancis.com PLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids (B1166683) in the cell membrane to release arachidonic acid. taylorandfrancis.compatsnap.com

By inhibiting PLA2, hydrocortamate effectively reduces the availability of arachidonic acid. smpdb.cataylorandfrancis.com Since arachidonic acid is the common precursor for a wide array of potent pro-inflammatory lipid mediators, its control is a pivotal step in suppressing the inflammatory response. smpdb.capatsnap.comclinref.com This action effectively dampens the entire downstream cascade of inflammatory molecule production. taylorandfrancis.com

Impact on Prostaglandin and Leukotriene Biosynthesis

The reduction in available arachidonic acid directly impacts the biosynthesis of eicosanoids, namely prostaglandins (B1171923) and leukotrienes. drugbank.comsmpdb.canih.gov These molecules are generated from arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. patsnap.comclinref.com

Prostaglandins and leukotrienes are potent mediators of inflammation, contributing to processes such as vasodilation, pain, fever, and bronchoconstriction. clinref.comwikipedia.org By limiting the substrate for their synthesis, hydrocortamate effectively inhibits the production of both prostaglandins and leukotrienes, leading to a broad-spectrum anti-inflammatory effect. smpdb.cagoogleapis.com

Table 3: Hydrocortamate's Impact on the Arachidonic Acid Pathway

| Enzyme/Molecule | Role in Inflammation | Effect of Hydrocortamate |

| Lipocortin (Annexin A1) | Inhibits Phospholipase A2. taylorandfrancis.com | Upregulation of synthesis. drugbank.comnih.gov |

| Phospholipase A2 (PLA2) | Releases arachidonic acid from cell membranes. taylorandfrancis.com | Inhibition via Lipocortin. drugbank.comsmpdb.cataylorandfrancis.com |

| Arachidonic Acid | Precursor to prostaglandins and leukotrienes. clinref.com | Reduced availability. smpdb.ca |

| Prostaglandins | Mediate pain, fever, and inflammation. nih.govwikipedia.org | Biosynthesis is inhibited. smpdb.cawikipedia.orgmedicaljournalssweden.se |

| Leukotrienes | Mediate inflammation, bronchoconstriction. clinref.com | Biosynthesis is inhibited. smpdb.camedicaljournalssweden.se |

This interactive table summarizes the step-by-step modulation of the arachidonic acid enzymatic pathway by Hydrocortamate.

Cellular Immunomodulatory Mechanisms in In Vitro Models

In preclinical in vitro models, hydrocortamate demonstrates significant immunomodulatory capabilities, consistent with its classification as an immunosuppressive agent. wikipedia.orgdrugbank.com These effects are achieved through a variety of mechanisms that impact the function and activity of immune cells. nih.govscientificarchives.com The immunosuppressive actions of corticosteroids involve a reduction in the function of the lymphatic system and interference with the binding of antigens to antibodies. drugbank.com

Effects on T Cell Proliferation and Activation Pathways

One of the most well-documented immunomodulatory effects of glucocorticoids in in vitro systems is the suppression of T lymphocyte (T cell) proliferation and activation. Studies using hydrocortisone show that it inhibits the proliferative response of T cells in autologous mixed lymphocyte reactions. nih.gov

This inhibition becomes apparent approximately 48 hours after the initiation of cell cultures. nih.gov The underlying mechanism involves rendering the T cells that produce IL-2 insensitive to stimulation by IL-1, which in turn prevents them from synthesizing IL-2, a critical T cell growth factor. nih.gov Interestingly, hydrocortisone does not appear to interfere with the ability of resting T cells to acquire responsiveness to externally supplied IL-2. nih.gov This targeted disruption of the T cell activation cascade is a key element of hydrocortamate's ability to modulate the adaptive immune response.

Regulation of B Cell Clonal Expansion and Antibody Synthesis

Hydrocortamate, as a synthetic glucocorticoid, exerts significant regulatory effects on the humoral immune system, specifically targeting B cell functions. nih.gov Glucocorticoids are known to suppress humoral immunity by modulating cytokine production and receptor expression on B lymphocytes. nih.gov This intervention leads to a diminished capacity for B cell clonal expansion and a reduction in antibody synthesis. nih.gov The mechanism of action involves hydrocortamate binding to the cytosolic glucocorticoid receptor, which then translocates to the nucleus. nih.gov Inside the nucleus, the complex interacts with glucocorticoid response elements (GRE) on the DNA, inhibiting the transcription of genes that code for crucial cytokines like Interleukin-2 (IL-2). nih.gov

By reducing the availability of IL-2, a key factor for T cell proliferation, glucocorticoids indirectly limit the helper T cell activity required for robust B cell responses. nih.gov Furthermore, they directly impact B cells, causing them to express lower levels of both IL-2 and its receptors. nih.gov This dual effect curtails the signaling necessary for the extensive proliferation of B cells (clonal expansion) following antigen recognition. nih.gov Consequently, the differentiation of B cells into antibody-secreting plasma cells is impaired, leading to suppressed antibody synthesis. nih.gov Preclinical studies focusing on hydrocortisone, a closely related glucocorticoid, have demonstrated a selective inhibitory effect on the early activation events within the human B cell cycle, which subsequently blocks total RNA and DNA synthesis, critical steps for proliferation. researchgate.net

Investigation of Novel Molecular Targets and Signaling Networks

Recent advancements in computational biology and systems pharmacology have enabled the investigation of novel molecular targets and complex signaling networks for existing drugs, a strategy known as drug repositioning. researchgate.net These network-based approaches are crucial for identifying previously unknown drug-target interactions and understanding the polypharmacology of a compound. mdpi.com This is particularly relevant for drugs like hydrocortamate, where predictive analyses suggest interactions beyond its primary anti-inflammatory and immunosuppressive roles. researchgate.net

Predictive network analysis utilizes computational algorithms to forecast potential interactions between drugs and protein targets based on various data sources, including chemical structure similarity and known ligand-binding features. researchgate.net One such method, Weighted Ensemble Similarity (WES), has been used to identify non-intuitive drug-target relationships. researchgate.net Through this type of analysis, hydrocortamate has been predicted to be a modulator of Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), also known as autotaxin. researchgate.netnih.gov

ENPP2 is a secreted enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA), which is involved in diverse cellular processes, including cell proliferation, migration, and survival. thermofisher.com The prediction of hydrocortamate's interaction with ENPP2 is notable because hydrocortamate is only marginally similar in structure to known ENPP2 ligands, highlighting the power of ensemble-level predictive methods to uncover novel interactions that might be missed by simpler similarity searches. researchgate.net This predicted interaction suggests a potential new mechanism through which hydrocortamate could influence cellular signaling pathways.

Table 1: Predicted Compound-Target Interaction for Hydrocortamate This table is interactive. You can sort and filter the data.

| Compound | Predicted Target | Analysis Method | Potential Significance |

|---|

The signaling pathways governing cell survival and apoptosis are critical in normal physiology and are frequently deregulated in diseases like cancer. nih.gov One of the most crucial pathways in this regard is the MDM2-p53 loop, which acts as a key regulator of cell fate in response to stress. researchgate.net The p53 protein is a tumor suppressor that can induce cell cycle arrest or apoptosis, while Murine Double Minute 2 (MDM2) is an E3 ubiquitin ligase that targets p53 for degradation, thus forming a negative feedback loop. nih.govresearchgate.netmdpi.com Disruption of this pathway is a hallmark of many human cancers. researchgate.net The catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase), is also implicated in tumor progression by enabling limitless replicative potential.

While direct preclinical studies on hydrocortamate's effect on the hTERT/MDM2-p53 pathway are not extensively documented, research on the broader class of glucocorticoids provides significant insights. Glucocorticoids have been shown to interact with and influence the MDM2-p53 pathway. nih.gov For instance, glucocorticoids can activate the expression of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), which in turn can lead to the activation of MDM2 and subsequent downregulation of p53. researchgate.net Furthermore, in vitro studies using other glucocorticoids have demonstrated that they can stimulate the proteasomal degradation of p53 in a manner dependent on the E3 ligase activity of Hdm2 (the human homolog of MDM2). nih.gov This interaction suggests a mechanism by which glucocorticoids could potentially suppress p53-mediated apoptosis, thereby influencing cell survival and tumor progression. nih.govnih.gov The investigation into how specific glucocorticoids like hydrocortamate modulate the complex interplay between hTERT, MDM2, and p53 in various cellular models remains a key area for future research.

Table 2: Key Proteins in the hTERT/MDM2-p53 Pathway This table is interactive. You can sort and filter the data.

| Protein | Alias(es) | Primary Function in Pathway | Role in Cancer |

|---|---|---|---|

| p53 | TP53 | Tumor suppressor; induces cell cycle arrest, apoptosis. researchgate.net | Often mutated or inactivated, leading to uncontrolled cell growth. researchgate.net |

| MDM2 | HDM2 (human) | E3 ubiquitin ligase; negatively regulates p53 by targeting it for degradation. nih.govmdpi.com | Often overexpressed, leading to suppression of p53 function. researchgate.net |

| hTERT | - | Telomerase Reverse Transcriptase; maintains telomere length, enabling cellular replication. oncotarget.com | Overexpression allows for limitless replicative potential of tumor cells. |

Preclinical Pharmacokinetic and Metabolic Research of Hydrocortamate

In Vitro Metabolic Profiling and Pathway Characterization

Identification of Enzymatic Transformations and Metabolites in Preclinical Systems

Detailed in vitro metabolic profiling of hydrocortamate in preclinical systems is not extensively documented in publicly available scientific literature. However, as hydrocortamate is a corticosteroid ester of hydrocortisone (B1673445), its metabolic fate is likely linked to the biotransformation of hydrocortisone.

In vitro studies using human liver models are crucial for predicting a compound's metabolic behavior. nih.gov These studies often utilize liver microsomes, hepatocytes, or subcellular S9 fractions, which contain high concentrations of metabolic enzymes. nih.gov For instance, research on hydrocortisone in a 3D human liver bioreactor revealed that it undergoes both Phase I and Phase II metabolism. The primary Phase I metabolites identified were tetrahydrocortisone (B135524) and dihydrocortisone. The major metabolic pathway, however, was Phase II glucuronidation, resulting in tetrahydrocortisol (B1682764) glucuronide and tetrahydrocortisone glucuronides.

A study in chickens exposed to thiram (B1682883), a pesticide, identified hydrocortamate as one of the metabolites, suggesting its involvement in steroid hormone biosynthesis pathways. However, this study does not provide specific details on the enzymatic transformations leading to or from hydrocortamate.

The primary goals of such preclinical assessments are to determine metabolic stability, identify major metabolites, and understand the enzymatic pathways involved, including potential inhibition or induction of enzymes like the cytochrome P450 (CYP) family. nih.gov

Comparative Metabolic Studies of Hydrocortamate and Related Glucocorticoids

For example, studies on hydrocortisone have shown that its metabolism is complex and variable. nih.gov It is known to be a substrate for CYP3A4. nih.gov Other glucocorticoids like dexamethasone (B1670325) also interact with this enzyme. nih.gov Given that hydrocortamate is an ester of hydrocortisone, it is plausible that its metabolic profile shares similarities with the parent compound. A study comparing the metabolic effects of cortisone (B1669442) and hydrocortisone in humans highlighted differences in their biological activities, underscoring the importance of specific metabolic studies for each corticosteroid. researchgate.net

The induction of CYP3A4 by glucocorticoids is a known phenomenon, though the extent can vary between different compounds and is influenced by factors like dosage and treatment duration. nih.gov While hydrocortisone and dexamethasone are known to induce CYP3A4, specific comparative data on the inductive potential of hydrocortamate versus these and other glucocorticoids from a single preclinical study is not available. nih.govnih.gov

Compound Interactions Affecting Preclinical Metabolism

Induction or Inhibition of Metabolic Enzymes by Co-Administered Substances

Hydrocortamate is recognized as an inducer of metabolic enzymes, particularly Cytochrome P450 3A4 (CYP3A4). drugbank.com This induction can lead to a significant increase in the metabolism of co-administered drugs that are substrates of this enzyme, potentially reducing their efficacy. drugbank.comnih.gov

The mechanism of CYP3A4 induction by glucocorticoids often involves the activation of the pregnane (B1235032) X receptor (PXR). nih.govwikipedia.org The activated PXR forms a complex with the retinoid X receptor (RXR), which then binds to regulatory regions of the CYP3A4 gene, leading to increased enzyme expression. wikipedia.org Glucocorticoids like hydrocortisone have been shown to induce CYP3A4 through both PXR-dependent and PXR-independent pathways. nih.govnih.gov

Preclinical and clinical observations have demonstrated that the co-administration of hydrocortamate with various drugs results in their increased metabolism. This interaction has been noted for a wide range of therapeutic agents.

Table 1: Examples of Drugs Whose Metabolism is Increased by Hydrocortamate

| Drug Class | Examples of Affected Drugs |

| Oncology Agents | Acalabrutinib, Alectinib, Alpelisib, Cabazitaxel, Docetaxel, Doxorubicin, Ixazomib, Olaparib, Paclitaxel, Palbociclib, Pimozide, Tamoxifen, Vinblastine, Vincristine, Vindesine, Vinorelbine |

| Immunosuppressants | Not explicitly detailed in the provided results, but likely given the induction of CYP3A4 which metabolizes many immunosuppressants. |

| Cardiovascular Agents | Dihydroergocristine, Dihydroergotamine, Doxazosin, Norgestrel |

| Antimicrobials | Not explicitly detailed in the provided results. |

| Central Nervous System Agents | Nortriptyline |

| Other | Acenocoumarol, Albendazole, Aminophylline, Amiodarone, Dofetilide, Dronedarone, Estradiol, Estetrol, Warfarin |

This table is based on information from DrugBank Online, which indicates that the metabolism of the listed drugs can be increased when combined with hydrocortamate. drugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.com

It is important to note that while hydrocortamate is a known inducer, the extent of this induction can be influenced by various factors, and the clinical significance must be evaluated on a case-by-case basis. nih.gov The induction of CYP3A4 is a key consideration in preclinical toxicology and drug development to avoid potential drug-drug interactions. nih.govopenaccessjournals.com

Advanced Analytical Methodologies for Hydrocortamate Research

Chromatographic and Spectroscopic Techniques for Quantitative Analysis

The quantitative analysis of hydrocortamate and related corticosteroids relies on highly sensitive and specific analytical methods. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the separation and detection capabilities needed for complex samples. Spectroscopic methods are also valuable for quantification and qualitative analysis. jchps.com

Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a cornerstone for the quantitative analysis of corticosteroids in pharmaceutical and biological samples. researchgate.net This technique combines the high-resolution separation power of UHPLC, which uses columns with smaller particle sizes (<2.5 µm) for increased speed and efficiency, with the exceptional sensitivity and specificity of tandem mass spectrometry. researchgate.netmeasurlabs.com The mass spectrometer detects and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and its fragmentation pattern, minimizing interference from other sample components. measurlabs.com

In practice, a UHPLC-MS/MS method for a compound like hydrocortamate involves meticulous development. For instance, methods developed for the related compounds cortisol and cortisone (B1669442) demonstrate the typical parameters. nih.gov A C18 analytical column is often used for separation, and the mass spectrometer operates in a positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for quantification. ebi.ac.ukmdpi.com This high degree of specificity allows for the confident identification and quantification of the analyte even at very low concentrations. researchgate.net

Below is a table summarizing typical parameters for a UHPLC-MS/MS method suitable for analyzing corticosteroids, based on established methods for related compounds.

| Parameter | Typical Value/Condition | Source(s) |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | researchgate.net |

| Analytical Column | UHPLC BEH C18 or HSS-T3 | researchgate.netmdpi.com |

| Particle Size | < 2 µm | researchgate.net |

| Mobile Phase | Gradient of an aqueous solvent (e.g., with 0.01% acetic acid) and an organic solvent (e.g., methanol) | mdpi.com |

| Injection Volume | 2 - 20 µL | researchgate.net |

| Total Run Time | 1.5 - 12 min | researchgate.netmdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | ebi.ac.uk |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

This table presents a generalized summary of UHPLC-MS/MS parameters. Actual values are method-specific.

UV-Visible (UV-Vis) Spectroscopy is a well-established analytical technique used in pharmaceutical research and quality control. thermofisher.com It measures the absorption of UV or visible light by a substance. technologynetworks.com For hydrocortamate and related corticosteroids, UV-Vis spectroscopy can be used for identification and quantification. jchps.comthermofisher.com For example, hydrocortisone (B1673445) exhibits a characteristic maximum absorption (λmax) at approximately 241 nm, which can be used for its quantification in various solutions. jchps.com The technique is also applied as a detection method in High-Performance Liquid Chromatography (HPLC), where a UV detector set at a specific wavelength (e.g., 254 nm) measures the concentration of the compound as it elutes from the chromatography column. While less specific than mass spectrometry, UV-Vis detection is robust and widely used for routine analysis and dissolution testing. thermofisher.com

Fluorescence Spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. core.ac.uk It is a rapid, non-destructive method that can be used to analyze gas, liquid, and solid samples. frontiersin.org While specific applications for hydrocortamate are not extensively documented, the principles of fluorescence spectroscopy offer potential for specialized research applications. For instance, it could be employed to study the interaction of hydrocortamate with biological macromolecules like proteins or to characterize specific formulations. nih.govresearchgate.net Changes in the fluorescence signal (intensity, wavelength shift) can provide information about binding events or changes in the molecule's local environment. frontiersin.org The technique's high sensitivity makes it suitable for analyzing minute traces of substances. core.ac.ukfrontiersin.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Method Development and Validation for Preclinical Bioanalysis

The fundamental goal of bioanalysis is to generate accurate and reliable data on the concentration of a drug or its metabolites in biological samples. nih.govresearchgate.net In preclinical research, which supports the initial stages of drug development, robust bioanalytical methods are critical for pharmacokinetic and toxicokinetic studies. researchgate.netcriver.com The development and validation of these methods ensure that the data are fit for purpose and can reliably inform key decisions. pharmaceutical-networking.com

Method development involves optimizing procedures for sample preparation, chromatographic separation, and detection to achieve the desired sensitivity, specificity, and throughput. researchgate.net This is followed by method validation, a formal process to confirm that the analytical procedure is suitable for its intended use. pharmaceutical-networking.com Even for internal, non-regulatory research, using a validated or well-characterized method is scientifically advantageous as it identifies and mitigates potential issues like analyte instability or matrix interference. nih.gov For preclinical studies, a "tiered approach" to validation may be used, where the extent of validation is matched to the stage of research, ranging from basic "screening" methods to fully "validated" methods compliant with Good Laboratory Practice (GLP). e-b-f.eu

A comprehensive bioanalytical method validation assesses several key performance characteristics to ensure the reliability of the quantitative data. mdpi.com These parameters are defined by international guidelines from bodies like the FDA and ICH. researchgate.netpharmaceutical-networking.com For rigorous research quantification, especially in preclinical studies, the following parameters are crucial:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. e-b-f.eu

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a calibration curve with a correlation coefficient (r or R²) close to 1.00. mdpi.commdpi.com

Accuracy: The closeness of the measured concentration to the true value. It is expressed as a percentage of the nominal concentration. mdpi.commdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at both intra-day and inter-day levels. mdpi.commdpi.com

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. mdpi.com

Stability: The chemical stability of the analyte in the biological matrix under specific conditions and for given time periods, including during sample collection, long-term storage, freeze-thaw cycles, and post-preparative storage. e-b-f.eu

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. mdpi.com

The table below outlines typical acceptance criteria for these validation parameters in preclinical bioanalysis.

| Validation Parameter | Acceptance Criteria | Source(s) |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | mdpi.comnih.gov |

| Precision (RSD/CV) | ≤15% (≤20% at LLOQ) | mdpi.comnih.gov |

| Linearity (r or R²) | ≥0.99 | mdpi.commdpi.com |

| Selectivity | No significant interference at the retention time of the analyte | e-b-f.eu |

| Analyte Stability | Concentration within ±15% of initial concentration | e-b-f.eu |

| Matrix Effect | RSD of ≤15% | mdpi.com |

This table presents a generalized summary of validation acceptance criteria. Specific requirements may vary based on regulatory guidelines and the nature of the study.

Preparation and Analysis of Hydrocortamate in Complex Biological Matrices

Analyzing hydrocortamate in complex biological matrices like plasma, urine, or cell culture samples requires an effective sample preparation step before instrumental analysis. nih.govresearchgate.net The purpose of sample preparation is to remove interfering substances (e.g., proteins, salts, lipids) and concentrate the analyte, thereby improving the accuracy and reliability of the quantification. researchgate.net

Common sample preparation techniques include:

Protein Precipitation (PP): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins, which are then removed by centrifugation. mdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components by partitioning it between the aqueous sample and an immiscible organic solvent. researchgate.netnih.gov

Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the sample matrix by adsorbing it onto a solid sorbent in a cartridge or well plate. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. ebi.ac.uk

Disposable Pipette Extraction (DPX): A variation of SPE that uses loose sorbent contained within a pipette tip for rapid extraction. nih.gov

The choice of extraction method depends on the analyte's properties, the nature of the biological matrix, the required level of cleanliness, and the desired throughput. researchgate.net

Quantifying hydrocortamate in in vitro systems, such as cell culture media and cell lysates, is essential for pharmacological research. These matrices present unique analytical challenges due to their complex composition, which can include salts, amino acids, vitamins, and, in the case of lysates, a high concentration of proteins and lipids. nih.govsciex.com

The analytical workflow typically involves LC-MS/MS for its high sensitivity and specificity. nih.gov A critical first step in analyzing intracellular concentrations from cell lysates is to halt all metabolic activity instantly, a process known as quenching, often achieved by adding ice-cold methanol. mdpi.com The cells are then harvested, lysed, and the analyte is extracted. mdpi.com For cell culture media, a direct extraction is often performed. nih.gov

A validated method for quantifying thyroid hormones in cell culture media provides a relevant example of the process. It involved a liquid-liquid extraction followed by LC-MS/MS analysis. The method was validated for linearity, precision, accuracy, and stability, with a lower limit of quantification (LLOQ) in the sub-nanomolar range, demonstrating the sensitivity required for such applications. nih.gov Similarly, methods for analyzing metabolites in cell lysates have been developed and validated, showing acceptable linearity (r > 0.995), precision (%RSD < 15%), and accuracy (88.5–108.5%). mdpi.com These rigorous methods allow for the accurate determination of analyte concentrations, which is fundamental to understanding the dose-response relationships in cell-based assays.

Detection and Quantification in Animal Tissues and Biofluids

The detection and quantification of hydrocortamate in animal tissues and biofluids are critical for understanding its metabolic fate and pharmacokinetic profile. Research in this area, however, appears to be limited, with a scarcity of published studies detailing specific analytical methods for this compound. One notable study identified hydrocortamate as a metabolite in the liver of chickens, though detailed analytical procedures for its specific quantification were not the primary focus.

In a study investigating the effects of thiram (B1682883) exposure on the liver metabolism of chickens, untargeted metabolomics was employed to identify changes in various endogenous compounds. frontiersin.org This research revealed that hydrocortamate was one of the differentially expressed metabolites in the liver of thiram-treated chickens compared to a control group. frontiersin.org

The general analytical approach used in this study involved ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS). frontiersin.org Liver tissue samples were homogenized, and the supernatant was subjected to analysis after filtration. frontiersin.org While this study demonstrates the capability of high-resolution mass spectrometry to detect hydrocortamate in animal tissue, it does not provide a validated quantitative method with specific performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery, which are essential for robust bioanalytical research.

The following table summarizes the findings from the aforementioned study, highlighting the change in hydrocortamate levels.

| Analyte | Fold Change | VIP Value | p-value | Regulation |

| Hydrocortamate | 2.05 | 1.06 | <0.05 | Down |

Data from a study on liver metabolism in thiram-exposed chickens. The VIP (Variable Importance in Projection) value is a measure of a variable's importance in the OPLS-DA model. A p-value < 0.05 was considered statistically significant. frontiersin.org

Further dedicated research is necessary to develop and validate specific and sensitive analytical methods for the routine detection and quantification of hydrocortamate in various animal tissues and biofluids. Such methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be crucial for advancing our understanding of the pharmacology and toxicology of this compound in veterinary and preclinical studies.

Preclinical Models and Experimental Systems in Hydrocortamate Research

Utilization of In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models represent a foundational tool in hydrocortamate research, providing controlled, reproducible environments to investigate specific cellular mechanisms without the complexities of a whole organism. plos.org These systems are crucial for initial high-throughput screening and for detailed mechanistic studies into how hydrocortamate modulates cellular pathways.

To investigate the immunomodulatory effects of corticosteroids like hydrocortamate, researchers frequently utilize lymphocyte models. These models are critical for understanding how the drug impacts the immune cells central to inflammatory diseases.

Jurkat T Cells: The Jurkat T-cell line is a widely used model for studying T-lymphocyte signaling and apoptosis. Research on glucocorticoids in Jurkat cells has been instrumental in understanding mechanisms of drug-induced cell death in leukemic lymphoblasts and the development of glucocorticoid resistance. plos.orgnih.gov Studies have investigated how glucocorticoids like dexamethasone (B1670325) modulate the expression of the glucocorticoid receptor (GR), affect NF-κB activity, and induce apoptosis, providing a framework for analyzing the molecular actions of hydrocortamate on T-cell function. nih.govresearchgate.net Furthermore, Jurkat cells are used to examine the interplay between glucocorticoids and other signaling pathways, such as the PD-1/PD-L1 axis in immune checkpoint regulation. nih.gov

Lamina Propria Mononuclear Cells (LPMCs): LPMCs, which are immune cells isolated from the gut's lamina propria, are a highly relevant ex vivo model for studying inflammatory bowel disease (IBD). nih.govfrontiersin.org In IBD, these cells are in a heightened state of activation. nih.govoup.com Research on LPMCs from IBD patients has shown that they are a major source of the pro-inflammatory cytokine TNF-α and matrix metalloproteinases (MMPs) that drive tissue destruction. oup.com Therefore, LPMC cultures serve as a critical platform to test the ability of compounds like hydrocortamate to suppress the production of these inflammatory mediators and to study their potential therapeutic efficacy in gut-specific inflammation. oup.comjst.go.jp

To understand the broad effects of a compound on cellular function, researchers analyze changes in gene expression and the perturbation of signaling pathways. Cell line systems are invaluable for this purpose, allowing for controlled experiments and the generation of large datasets for bioinformatics analysis.

Studies on the closely related compound hydrocortisone (B1673445) in keloid-derived fibroblasts provide a clear example of this approach. tandfonline.comnih.gov Using microarray analysis of the GSE7890 dataset, researchers identified hundreds of differentially expressed genes (DEGs) in fibroblasts treated with hydrocortisone compared to untreated cells. tandfonline.comnih.gov Subsequent pathway enrichment analysis revealed that the compound significantly affects key biological pathways. nih.gov This type of analysis is crucial for identifying the molecular basis of a drug's therapeutic action and potential off-target effects. For instance, hydrocortisone was found to target genes associated with endothelial cell differentiation, such as COL18A1 and JAG1, but did not normalize dysregulation in the cell cycle and p53 signaling pathways in keloid cells. nih.gov

Table 1: Example of Gene Expression and Pathway Analysis in Fibroblasts Treated with Hydrocortisone This table is illustrative of the methodologies applied to corticosteroids, based on findings for hydrocortisone.

| Analysis Type | Key Findings in Hydrocortisone-Treated Keloid Fibroblasts | Affected Genes/Pathways | Reference |

|---|---|---|---|

| Differential Gene Expression | Identification of genes whose expression is significantly altered by treatment. | COL18A1, JAG1, VEGFC, TNC, JUN | tandfonline.comnih.gov |

| Pathway Enrichment Analysis | Revealed that treatment impacts pathways related to cell signaling, structure, and death. | MAPK signaling pathway, Apoptosis, Endocytosis, Focal Adhesion | tandfonline.comnih.gov |

| Functional Implication | Suggests treatment works by targeting endothelial cell differentiation. | Positive efficacy linked to targeting COL18A1 and JAG1. | nih.gov |

| Persistent Dysregulation | Identified pathways that remain abnormal despite treatment. | Cell cycle pathway, p53 signaling pathway (genes CCNB1, CCNB2) | nih.gov |

Lymphocyte Models (e.g., Jurkat T Cells, Lamina Propria Mononuclear Cells)

Application of Animal Models for Investigating Biological Activities

Animal models are indispensable for studying the systemic effects of a drug, including its efficacy, biodistribution, and interaction with a complete physiological system. nih.gov For a compound like hydrocortamate, animal models are primarily used to evaluate its anti-inflammatory and immunomodulatory activities in vivo.

Genetically engineered mouse models (GEMMs) are powerful tools for dissecting the specific molecular pathways through which a drug exerts its effects. nih.gov These models can be created using techniques like CRISPR-Cas9 or Cre-lox systems to delete (knockout) or overexpress specific genes. youtube.comnki.nlfrontiersin.org For a corticosteroid like hydrocortamate, whose primary target is the glucocorticoid receptor (GR), GEMMs are invaluable. For example, a GR-knockout mouse would allow researchers to determine which of the drug's effects are dependent on the GR and which might occur through off-target mechanisms. Conditional knockout models can further refine this by deleting the GR only in specific cell types (e.g., in T cells or macrophages), helping to pinpoint the primary cellular mediators of the drug's action in a specific disease context. youtube.com

A cornerstone of corticosteroid research is the use of animal models to study immunomodulation. mdpi.comnih.gov A widely used and highly relevant model is the hydrocortisone-induced immunosuppression model in mice. nih.govresearchgate.netmdpi.commdpi.com In this model, repeated administration of hydrocortisone leads to a state of immunosuppression characterized by a reduction in the weight of immune organs (spleen and thymus), a decrease in white blood cell counts, and an altered balance of lymphocyte populations. mdpi.commdpi.com

This model is not typically used to study the effects of hydrocortamate itself, but rather to induce an immunocompromised state against which potential immune-enhancing agents can be tested. mdpi.commdpi.com The parameters measured in these studies, however, are precisely the ones that would be analyzed to characterize the immunomodulatory activity of hydrocortamate. These include changes in immune organ indices, shifts in T-lymphocyte subsets (CD3+, CD4+, CD8+), and levels of circulating cytokines like IL-2, IL-6, and TNF-α. nih.govmdpi.com

Table 2: Key Parameters in the Hydrocortisone-Induced Immunosuppression Mouse Model This table summarizes the typical effects observed in this model, which are relevant for assessing the immunomodulatory activity of any corticosteroid.

| Parameter | Effect of Hydrocortisone Administration | Biological Significance | Reference |

|---|---|---|---|

| Spleen & Thymus Index | Significantly decreased | Indicates atrophy of primary and secondary immune organs. | mdpi.commdpi.com |

| Leukocyte Count | Decreased | Reflects systemic immunosuppression. | researchgate.netmdpi.com |

| T-Lymphocyte Subsets (CD3+, CD4+, CD8+) | Significantly decreased numbers and altered CD4+/CD8+ ratio | Shows a direct impact on the cellular arm of the adaptive immune system. | mdpi.com |